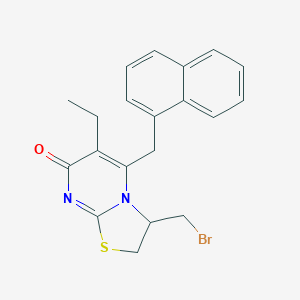
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to inhibit the activity of certain viruses and bacteria.
Biochemical and Physiological Effects:
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- in lab experiments is its potential pharmacological properties. The compound has been found to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the research on 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the potential of this compound as a drug candidate for the treatment of cancer, viral, and bacterial infections should be explored further.
In conclusion, 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is a synthetic compound that has shown potential pharmacological properties, including anticancer, antiviral, and antibacterial activities. The compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound and its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- involves the reaction of 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one with a suitable reagent. This process results in the formation of the desired compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Número CAS |
199852-50-1 |
|---|---|
Nombre del producto |
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- |
Fórmula molecular |
C20H19BrN2OS |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
3-(bromomethyl)-6-ethyl-5-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H19BrN2OS/c1-2-16-18(23-15(11-21)12-25-20(23)22-19(16)24)10-14-8-5-7-13-6-3-4-9-17(13)14/h3-9,15H,2,10-12H2,1H3 |
Clave InChI |
XJGFONCDGNWUIO-UHFFFAOYSA-N |
SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC4=CC=CC=C43 |
Sinónimos |
7H-Thiazolo[3,2-a]pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro -5-(1-naphthalenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



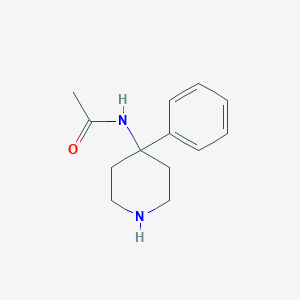
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)

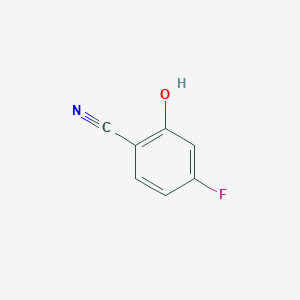

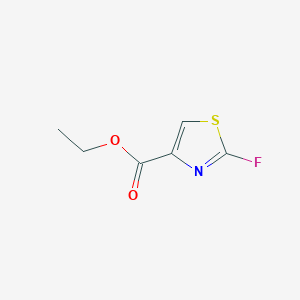

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
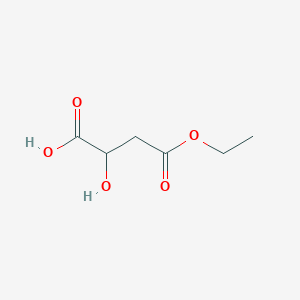
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
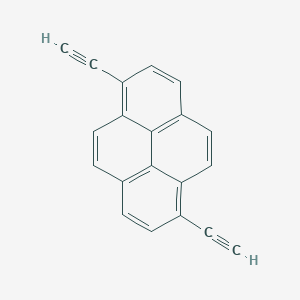
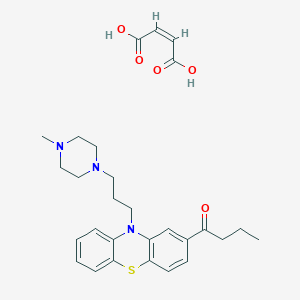
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)
